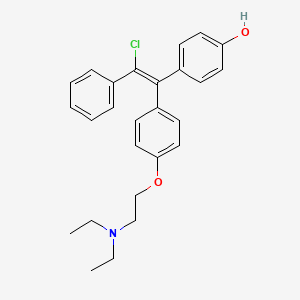

4-Hydroxyclomiphene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

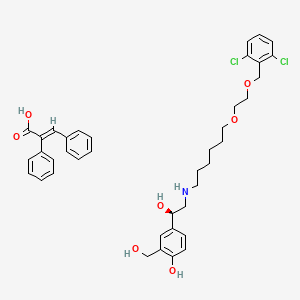

Le 4-Hydroxy-Enclomiphene est un dérivé de l'enclomiphene, un modulateur sélectif des récepteurs aux œstrogènes (SERM) non stéroïdien. L'enclomiphene lui-même est l'un des deux stéréoisomères du clomiphène, l'autre étant le zuclomiphène. Le 4-Hydroxy-Enclomiphene est connu pour ses propriétés anti-œstrogéniques et est principalement utilisé dans la recherche scientifique pour comprendre ses effets sur la régulation hormonale et ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4-Hydroxy-Enclomiphene implique l'hydroxylation de l'enclomiphene. Ce processus peut être réalisé par diverses méthodes, notamment :

Incubation microsomique : L'enclomiphene est incubé avec des microsomes hépatiques, ce qui conduit à la formation de 4-Hydroxy-Enclomiphene.

Hydroxylation chimique : L'enclomiphene peut être hydroxylé à l'aide de réactifs spécifiques dans des conditions contrôlées pour obtenir du 4-Hydroxy-Enclomiphene.

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées du 4-Hydroxy-Enclomiphene ne soient pas largement documentées, le processus implique généralement une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Hydroxy-Enclomiphene subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être davantage oxydé pour former des cétones ou des aldéhydes.

Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle, revenant à l'enclomiphene.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) peuvent faciliter les réactions de substitution.

Principaux produits :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Retour à l'enclomiphene.

Substitution : Formation de divers dérivés d'enclomiphene substitués.

Applications de la recherche scientifique

Le 4-Hydroxy-Enclomiphene a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé pour étudier les effets de l'hydroxylation sur les propriétés chimiques et la réactivité de l'enclomiphene.

Biologie : Investigué pour son rôle dans la modulation des récepteurs aux œstrogènes et son impact potentiel sur la régulation hormonale.

Mécanisme d'action

Le 4-Hydroxy-Enclomiphene exerce ses effets en antagonisant les récepteurs aux œstrogènes dans l'hypophyse. Cette perturbation de la boucle de rétroaction négative par les œstrogènes entraîne une augmentation de la sécrétion de gonadotrophine, ce qui améliore finalement la production de testostérone gonadique . Les cibles moléculaires comprennent les récepteurs aux œstrogènes, et les voies impliquées sont principalement liées à l'axe hypothalamo-hypophyso-gonadique .

Composés similaires :

Enclomiphene : Le composé parent, connu pour ses propriétés anti-œstrogéniques.

Zuclomiphene : L'autre stéréoisomère du clomiphène, qui est plus œstrogénique.

Clomiphène : Un mélange d'enclomiphene et de zuclomiphène, utilisé dans les traitements de la fertilité.

Unicité : Le 4-Hydroxy-Enclomiphene est unique en raison de son hydroxylation spécifique, qui confère des propriétés chimiques et biologiques distinctes. Contrairement à l'enclomiphene, il possède un groupe hydroxyle supplémentaire qui peut participer à diverses réactions chimiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

4-Hydroxy-Enclomiphene has several applications in scientific research:

Chemistry: Used to study the effects of hydroxylation on the chemical properties and reactivity of enclomiphene.

Biology: Investigated for its role in modulating estrogen receptors and its potential impact on hormonal regulation.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mécanisme D'action

4-Hydroxy-Enclomiphene exerts its effects by antagonizing estrogen receptors in the pituitary gland. This disruption of the negative feedback loop by estrogen leads to an increase in gonadotropin secretion, ultimately enhancing gonadal production of testosterone . The molecular targets include estrogen receptors, and the pathways involved are primarily related to the hypothalamic-pituitary-gonadal axis .

Comparaison Avec Des Composés Similaires

Enclomiphene: The parent compound, known for its anti-estrogenic properties.

Zuclomiphene: The other stereoisomer of clomiphene, which is more estrogenic.

Clomiphene: A mixture of enclomiphene and zuclomiphene, used in fertility treatments.

Uniqueness: 4-Hydroxy-Enclomiphene is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. Unlike enclomiphene, it has an additional hydroxyl group that can participate in various chemical reactions, making it a valuable compound for research and potential therapeutic applications .

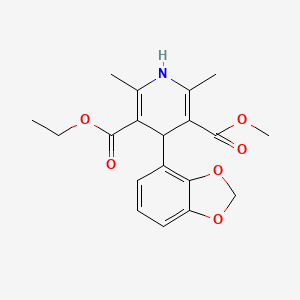

Propriétés

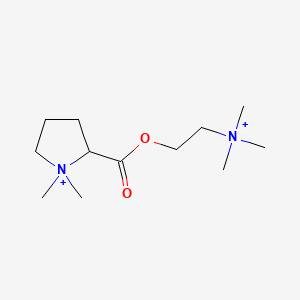

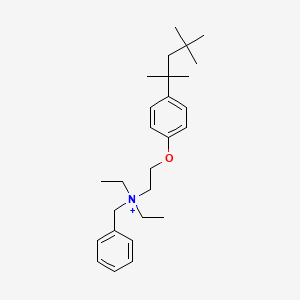

Numéro CAS |

104575-08-8 |

|---|---|

Formule moléculaire |

C26H28ClNO2 |

Poids moléculaire |

422.0 g/mol |

Nom IUPAC |

4-[(E)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |

InChI |

InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25+ |

Clé InChI |

LTZHRTXXQIPLOH-OCEACIFDSA-N |

SMILES isomérique |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)O |

SMILES canonique |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858479.png)